molecular formula C21H25BrN2O3 B11533081 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11533081
M. Wt: 433.3 g/mol
InChI Key: BMXQLHZRWHBCHP-FSJBWODESA-N
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Description

2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of bromine, methyl, isopropyl, phenoxy, ethoxy, and acetohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-methyl-2-(propan-2-yl)phenol to form 4-bromo-5-methyl-2-(propan-2-yl)phenol.

    Etherification: This intermediate is then reacted with chloroacetic acid to form 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetic acid.

    Hydrazide Formation: The acetic acid derivative is converted to its hydrazide form by reacting with hydrazine hydrate.

    Schiff Base Formation: Finally, the hydrazide is condensed with 2-ethoxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and hydrazide moieties.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the hydrazide and aldehyde.

    Substitution: The bromine atom in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products include the original hydrazide and aldehyde.

    Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Biological Probes: Used in the study of enzyme interactions and receptor binding.

Industry

    Material Science: Potential use in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The phenoxy and hydrazide groups can form hydrogen bonds and other interactions with active sites, while the Schiff base linkage may participate in reversible binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetic acid
  • 4-bromo-5-methyl-2-(propan-2-yl)phenol
  • 2-ethoxybenzaldehyde

Properties

Molecular Formula

C21H25BrN2O3

Molecular Weight

433.3 g/mol

IUPAC Name

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25BrN2O3/c1-5-26-19-9-7-6-8-16(19)12-23-24-21(25)13-27-20-10-15(4)18(22)11-17(20)14(2)3/h6-12,14H,5,13H2,1-4H3,(H,24,25)/b23-12+

InChI Key

BMXQLHZRWHBCHP-FSJBWODESA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C(=C2)C)Br)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C(=C2)C)Br)C(C)C

Origin of Product

United States

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